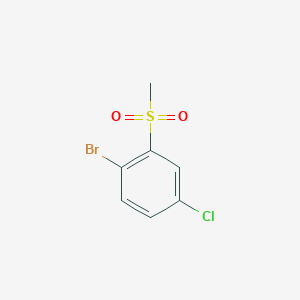
1-Bromo-4-chloro-2-methanesulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-2-methanesulfonylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, and methanesulfonyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-methanesulfonylbenzene can be synthesized through a multi-step processFor instance, starting with 4-bromo-2-chlorophenylmethane, the compound can be treated with oxone in a mixture of methanol and water at 40°C to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-chloro-2-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or the methanesulfonyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated or desulfonylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-2-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique functional groups.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-bromo-4-chloro-2-methanesulfonylbenzene involves its interaction with various molecular targets. The presence of the bromine, chlorine, and methanesulfonyl groups allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. The compound can also form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-chlorobenzene: Lacks the methanesulfonyl group, making it less reactive in certain types of reactions.
4-Bromo-2-chloro-1-methanesulfonylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-2-chloro-4-methylbenzene: Contains a methyl group instead of a methanesulfonyl group, resulting in different chemical properties.
Uniqueness: 1-Bromo-4-chloro-2-methanesulfonylbenzene is unique due to the combination of bromine, chlorine, and methanesulfonyl groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C7H6BrClO2S |
|---|---|
Molekulargewicht |
269.54 g/mol |
IUPAC-Name |
1-bromo-4-chloro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
InChI-Schlüssel |
OCMAOISJGAYRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















